
A Comprehensive Technical Guide to 4-Bromo-3-
(3-chlorophenyl)-1H-pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name:
4-Bromo-3-(3-chlorophenyl)-1H-

pyrazole

Cat. No.: B583625 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist
Abstract
This technical guide provides a detailed overview of 4-Bromo-3-(3-chlorophenyl)-1H-
pyrazole, a halogenated pyrazole derivative of significant interest in medicinal chemistry and

drug discovery. This document elucidates its chemical identity, including its CAS number and a

discussion on its IUPAC nomenclature, and explores the general synthetic strategies and

spectroscopic characteristics typical for this class of compounds. Furthermore, it delves into the

broad spectrum of biological activities associated with substituted pyrazoles, highlighting their

potential as a privileged scaffold in the development of novel therapeutic agents. Safety and

handling protocols are also addressed to ensure responsible laboratory practice. This guide is

intended to be a valuable resource for researchers and professionals engaged in the fields of

organic synthesis, medicinal chemistry, and pharmaceutical development.

Chemical Identity and Nomenclature
The compound at the core of this guide is a disubstituted pyrazole with the molecular formula

C₉H₆BrClN₂.

CAS Number
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The Chemical Abstracts Service (CAS) registry number for this compound is 149739-38-8.[1]

This identifier is crucial for unambiguous identification in chemical databases and literature.

IUPAC Name and Tautomerism
The systematic IUPAC name for this compound is 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole.

It is important to address a potential point of ambiguity in the nomenclature of 1H-pyrazoles.

Due to annular prototropic tautomerism, the hydrogen atom on the nitrogen can reside on

either of the two nitrogen atoms. This means that 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole
can exist in equilibrium with its tautomer, 4-Bromo-5-(3-chlorophenyl)-1H-pyrazole.[2][3][4] In

the absence of a substituent on a ring nitrogen, these two forms are generally considered to be

the same compound, and both names may be encountered in the literature. For the purpose of

this guide, we will adhere to the "3-substituted" nomenclature as provided in the topic, while

acknowledging the inherent tautomerism.

Diagram 1: Tautomerism of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Caption: Annular tautomerism of the pyrazole ring.

Physicochemical Properties
While specific, experimentally determined physicochemical data for 4-Bromo-3-(3-
chlorophenyl)-1H-pyrazole (CAS 149739-38-8) is not readily available in published literature,

the properties can be inferred from related substituted pyrazole structures.
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Property
Expected
Value/Characteristic

Rationale

Molecular Weight 257.51 g/mol
Calculated from the molecular

formula C₉H₆BrClN₂.

Appearance White to off-white solid

Many similar substituted

pyrazoles are crystalline solids

at room temperature.

Melting Point
Expected to be in the range of

100-200 °C

The presence of aromatic rings

and halogen atoms generally

leads to a higher melting point

due to increased

intermolecular forces.

Solubility

Sparingly soluble in water,

soluble in organic solvents like

DMSO, DMF, and alcohols.

The aromatic nature and the

presence of halogens

decrease water solubility, while

the heterocyclic ring allows for

some polarity and solubility in

organic solvents.

Stability
Generally stable under

standard laboratory conditions.

Pyrazole rings are aromatic

and thus possess a degree of

stability. However, exposure to

strong oxidizing or reducing

agents should be avoided.

Synthesis Strategies
The synthesis of 3,4-disubstituted pyrazoles can be achieved through several established

synthetic routes. A common and versatile method involves the condensation of a 1,3-dicarbonyl

compound or its equivalent with hydrazine or a hydrazine derivative, followed by halogenation.

General Synthesis Workflow
A plausible synthetic pathway for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole is outlined below.

This represents a general strategy, and optimization of reaction conditions would be necessary.
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Diagram 2: General Synthetic Workflow

Starting Materials:
- 3-Chlorobenzaldehyde

- A suitable ketone
Claisen-Schmidt Condensation α,β-Unsaturated Ketone

(Chalcone derivative) Reaction with Hydrazine 3-(3-chlorophenyl)-1H-pyrazole Bromination
(e.g., with NBS or Br2) 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

Click to download full resolution via product page

Caption: A plausible synthetic route to the target compound.

Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 1-(3-chlorophenyl)-3-aryl-prop-2-en-1-one (Chalcone derivative)

To a stirred solution of 3-chlorobenzaldehyde and an appropriate acetophenone derivative in

ethanol, a solution of sodium hydroxide in water is added dropwise at room temperature.

The reaction mixture is stirred for several hours until the reaction is complete (monitored by

TLC).

The resulting precipitate is filtered, washed with water, and recrystallized from a suitable

solvent to yield the chalcone.

Step 2: Synthesis of 3-(3-chlorophenyl)-1H-pyrazole

The synthesized chalcone is dissolved in a suitable solvent such as ethanol or acetic acid.

Hydrazine hydrate is added to the solution, and the mixture is refluxed for several hours.

After cooling, the product is isolated by filtration or extraction and purified by recrystallization.

Step 3: Bromination to 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole

The 3-(3-chlorophenyl)-1H-pyrazole is dissolved in a suitable solvent like chloroform or

acetic acid.

A brominating agent, such as N-bromosuccinimide (NBS) or a solution of bromine in the

same solvent, is added portion-wise while stirring.[5]
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The reaction is monitored by TLC, and upon completion, the solvent is removed under

reduced pressure. The crude product is then purified by column chromatography or

recrystallization.[5]

Spectroscopic Characterization
While specific spectra for CAS 149739-38-8 are not readily available, the expected

spectroscopic data can be predicted based on the structure and data from analogous

compounds.

¹H NMR Spectroscopy
Aromatic Protons (3-chlorophenyl group): A complex multiplet pattern is expected in the

aromatic region (δ 7.0-8.0 ppm) corresponding to the four protons on the chlorophenyl ring.

Pyrazole Ring Proton (C5-H): A singlet is expected for the proton at the C5 position of the

pyrazole ring, likely in the range of δ 7.5-8.5 ppm.

Pyrazole N-H Proton: A broad singlet is expected for the N-H proton, which may appear over

a wide chemical shift range (δ 10-14 ppm) and can be exchangeable with D₂O.

¹³C NMR Spectroscopy
Aromatic Carbons (3-chlorophenyl group): Six distinct signals are expected in the aromatic

region (δ 120-140 ppm). The carbon attached to the chlorine atom will be influenced by its

electronegativity.

Pyrazole Ring Carbons: Three signals are expected for the pyrazole ring carbons. The C3

and C5 carbons will appear at lower field (δ 130-150 ppm) compared to the C4 carbon,

which is attached to the bromine atom and will likely be found at a higher field (δ 90-110

ppm).

Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak (M⁺) and characteristic

isotopic patterns due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and

chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). This would result in a cluster of peaks for

the molecular ion.
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Infrared (IR) Spectroscopy
N-H Stretch: A broad absorption band in the region of 3100-3400 cm⁻¹ corresponding to the

N-H stretching vibration.

C=C and C=N Stretching: Aromatic and heteroaromatic ring stretching vibrations are

expected in the 1400-1600 cm⁻¹ region.

C-H Aromatic Stretching: Absorptions just above 3000 cm⁻¹.

C-Br and C-Cl Stretching: These will appear in the fingerprint region at lower wavenumbers.

Biological Significance and Applications
While the specific biological activity of 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole has not been

extensively reported, the pyrazole scaffold is a well-established "privileged structure" in

medicinal chemistry. Pyrazole derivatives have been shown to exhibit a wide range of biological

activities, making them attractive candidates for drug development.

Potential Therapeutic Applications
Substituted pyrazoles have been investigated for a multitude of therapeutic applications,

including:

Anti-inflammatory agents: Some pyrazole derivatives are known to inhibit enzymes involved

in inflammatory pathways.[6]

Anticancer agents: The pyrazole nucleus is a key component in several compounds with

demonstrated anticancer activity.[7][8]

Antimicrobial agents: Numerous pyrazole derivatives have shown promising antibacterial

and antifungal properties.[9]

Antiviral agents: The pyrazole scaffold has been explored for the development of antiviral

drugs.

Central Nervous System (CNS) active agents: Certain pyrazoles have shown potential as

antidepressant and anxiolytic agents.[7]
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The presence of the bromo and chloro substituents on 4-Bromo-3-(3-chlorophenyl)-1H-
pyrazole provides handles for further chemical modification, allowing for the generation of

diverse libraries of compounds for biological screening.

Safety and Handling
As specific safety data for 4-Bromo-3-(3-chlorophenyl)-1H-pyrazole is not available, general

precautions for handling halogenated aromatic and heterocyclic compounds should be

followed.

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles,

gloves, and a lab coat.[10][11][12]

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid

inhalation of dust or vapors. Avoid contact with skin and eyes.[10][11][12]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible

materials such as strong oxidizing agents.

Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention.

Conclusion
4-Bromo-3-(3-chlorophenyl)-1H-pyrazole represents a valuable building block for the

synthesis of more complex molecules with potential therapeutic applications. Its structure,

characterized by the versatile pyrazole core and halogen substituents, offers numerous

possibilities for chemical diversification. While specific experimental data for this compound is

limited, this guide provides a comprehensive overview based on the established chemistry and

biological significance of the pyrazole class of compounds. Further research into the synthesis,

characterization, and biological evaluation of this specific molecule is warranted to fully explore

its potential in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b583625?utm_src=pdf-body
https://www.benchchem.com/product/b583625?utm_src=pdf-body
https://www.benchchem.com/product/b583625?utm_src=pdf-body
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.rsc.org/suppdata/c6/ra/c6ra25666j/c6ra25666j1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154115/
http://www.orientjchem.org/vol38no3/pyrazole-and-its-derivatives-an-excellent-n-hetrocycle-with-wide-range-of-biological-applications/
https://www.rsc.org/suppdata/c6/ra/c6ra25666j/c6ra25666j1.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC6154115/
https://www.benchchem.com/product/b583625?utm_src=pdf-body
https://www.benchchem.com/product/b583625?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b583625?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References

1. 149739-38-8 CAS MSDS (4-BROMO-3-(3-CHLOROPHENYL)-1H-PYRAZOLE) Melting
Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC
[pmc.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

4. Structure and Chemistry of 3(5)-Substituted Pyrazoles | Encyclopedia MDPI
[encyclopedia.pub]

5. scielo.org.mx [scielo.org.mx]

6. 15803-02-8 | 4-Bromo-1-methyl-1H-pyrazole | Jay Finechem [jayfinechem.com]

7. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and
Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

8. Substituted Pyrazoles and Their Heteroannulated Analogs-Recent Syntheses and
Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological
Applications – Oriental Journal of Chemistry [orientjchem.org]

11. rsc.org [rsc.org]

12. Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic
Ring Systems as Potential Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [A Comprehensive Technical Guide to 4-Bromo-3-(3-
chlorophenyl)-1H-pyrazole]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b583625#cas-number-and-iupac-name-for-4-bromo-3-
3-chlorophenyl-1h-pyrazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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